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Introduction
Revalor®, a widely utilized growth-promoting implant in the beef industry, is a combination of

the synthetic androgen, trenbolone acetate (TBA), and the natural estrogen, estradiol (E2). Its

administration is known to significantly enhance muscle growth and improve feed efficiency in

cattle.[1] Accurate assessment of the resulting changes in carcass composition is crucial for

research and development in animal science and for optimizing beef production. These

application notes provide detailed protocols for various techniques used to evaluate carcass

composition in cattle treated with Revalor®, along with a summary of expected quantitative

outcomes and an overview of the underlying signaling pathways.

I. Techniques for Carcass Composition Assessment
The evaluation of carcass composition can be broadly categorized into direct and indirect

methods. Direct methods, while highly accurate, are invasive and involve the physical and

chemical separation of carcass components. Indirect methods are non-invasive and predict

carcass composition based on various physical properties.

A. Direct Methods
1. Physical Dissection
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This is the gold standard for determining the precise weight of muscle, fat, and bone in a

carcass. It involves the meticulous separation of the carcass into its constituent tissues.

2. Chemical Analysis

This method determines the chemical composition of the carcass, including moisture, protein,

fat (lipid), and ash content. It is highly accurate but destructive and labor-intensive.

B. Indirect (Non-Invasive) Methods
1. Real-Time Ultrasound (RTU)

Ultrasound technology is a widely used, non-invasive method for estimating carcass traits in

live animals.[1][2] It utilizes sound waves to create images of internal body structures, allowing

for the measurement of key indicators of carcass composition.[1]

2. Dual-Energy X-ray Absorptiometry (DXA)

DXA is a rapid and accurate non-invasive technique that measures bone mineral content, fat

mass, and lean mass by assessing the differential attenuation of two X-ray beams.[3]

3. Bioelectrical Impedance Analysis (BIA)

BIA is a non-invasive method that estimates body composition based on the principle that lean

tissue, with its higher water content, conducts electricity more easily than fat tissue.[4]

II. Experimental Protocols
Protocol 1: Real-Time Ultrasound (RTU) Assessment
Objective: To non-invasively estimate ribeye area, backfat thickness, and intramuscular fat

percentage (marbling) in live cattle.

Materials:

Real-time ultrasound scanner with a 3.5 to 5.0 MHz linear array transducer

Standoff pad
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Vegetable oil or other acoustic couplant

Clippers

Animal handling facilities (squeeze chute)

Computer with image analysis software

Procedure:

Animal Preparation: Secure the animal in a squeeze chute to minimize movement.[5] Clip

the hair from the scanning areas (between the 12th and 13th ribs and over the rump) to

ensure good transducer contact.[6]

Acoustic Coupling: Apply a generous amount of acoustic couplant (vegetable oil) to the

clipped areas to eliminate air pockets between the transducer and the animal's skin.

Image Acquisition:

Ribeye Area (REA) and Backfat Thickness (BF): Place the transducer perpendicular to the

longissimus dorsi (ribeye) muscle between the 12th and 13th ribs.[2] Capture a cross-

sectional image.

Rump Fat Thickness: Place the transducer over the rump, between the hooks and pins, to

measure fat depth.[1]

Intramuscular Fat (IMF %): Capture four longitudinal images parallel to the backbone

between the 12th and 13th ribs.[6]

Image Analysis: Use specialized software to interpret the captured images.

Trace the boundary of the longissimus dorsi muscle to calculate the ribeye area (in square

inches).

Measure the fat depth over the ribeye at a point three-fourths of the lateral length of the

muscle.
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The software will analyze the pixel intensity and distribution within the longitudinal images

to estimate the percentage of intramuscular fat, which correlates with marbling score.[1]

Protocol 2: Dual-Energy X-ray Absorptiometry (DXA)
Objective: To determine the bone mineral content, fat mass, and lean mass of a beef carcass.

Materials:

DXA scanner calibrated for large animal carcasses

Platform or table to support the carcass

Computer with DXA analysis software

Procedure:

Carcass Preparation: After slaughter and dressing, split the carcass into two halves.

Scanning: Place one half of the chilled carcass on the DXA scanner table.

Data Acquisition: Initiate the scan according to the manufacturer's instructions. The scanner

will pass over the entire carcass, emitting two different energy level X-rays.

Data Analysis: The software analyzes the differential attenuation of the X-rays to generate a

composite image and quantify bone mineral content, fat mass, and lean soft tissue mass in

grams or kilograms.[7] The software can also provide regional composition analysis.

Protocol 3: Bioelectrical Impedance Analysis (BIA)
Objective: To estimate carcass lean and fat mass based on electrical conductivity.

Materials:

Four-terminal BIA analyzer

Needle electrodes

Non-conductive surface
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Procedure:

Animal/Carcass Preparation: For live animal measurements, the animal should be fasted

from feed and water for approximately 20 hours.[8] The animal is sedated and placed on its

side on a non-conductive surface.[8] For carcass analysis, the measurements are taken on

the hot or chilled carcass.

Electrode Placement: Insert two source electrodes and two receiving electrodes. A common

placement for whole-body measurement in live cattle involves placing electrodes in the

metacarpal and metatarsal regions.[8]

Measurement: Connect the BIA analyzer to the electrodes and record the resistance (R) and

reactance (Xc) values.

Data Calculation: Use prediction equations that incorporate the resistance and reactance

values, along with other variables such as body weight and body length, to estimate total

body water, fat-free mass, and fat mass.[8][9]

Protocol 4: Chemical Analysis of Carcass Composition
Objective: To determine the precise percentage of water, protein, lipid (fat), and ash in the

carcass.

Materials:

Industrial meat grinder

Homogenizer

Freeze-dryer

Soxhlet extraction apparatus or similar lipid extraction system

Kjeldahl or Dumas apparatus for protein analysis

Muffle furnace for ash analysis

Analytical balance
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Procedure:

Carcass Homogenization: After recording the hot carcass weight, the entire half-carcass (or

a representative sample joint like the 9th-10th-11th rib section) is ground multiple times to

achieve a homogenous mixture.[10][11]

Sample Preparation: A representative subsample of the homogenate is taken for analysis.

Moisture Determination: Weigh a sample before and after freeze-drying to determine the

water content.

Lipid (Fat) Extraction: Extract the lipid from a dried sample using a solvent (e.g., petroleum

ether) in a Soxhlet apparatus. The weight difference before and after extraction gives the

lipid content.

Protein Determination: Analyze the nitrogen content of a fat-free, dried sample using the

Kjeldahl or Dumas method. Convert the nitrogen content to crude protein content using a

conversion factor (typically 6.25).

Ash Determination: Incinerate a sample in a muffle furnace at a high temperature (e.g.,

600°C) until all organic matter is burned off. The remaining inorganic residue is the ash

content.

Calculation: Express the weight of each component (water, protein, lipid, ash) as a

percentage of the initial sample weight.

III. Quantitative Data on Revalor® Effects
The use of Revalor® implants generally leads to increased growth performance and alterations

in carcass composition. The following tables summarize typical quantitative effects observed in

research studies.

Table 1: Effects of Revalor® Implants on Carcass Characteristics in Steers
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Carcass Trait
Control (No
Implant)

Revalor-IS/S Revalor-XS

Hot Carcass Weight

(lbs)
750 835 835

Rib Fat Thickness (in) 0.50 0.58 0.58

Longissimus (Ribeye)

Area (in²)
12.8 13.5 13.5

Marbling Score¹ 5.2 (Small⁵²) 4.8 (Slight⁸⁰) 4.8 (Slight⁸⁰)

Data adapted from a study on finishing steers.[12] ¹Marbling Score: 4.0-4.99 = Slight, 5.0-5.99

= Small.

Table 2: Effects of Revalor® Implants on Carcass Characteristics in Heifers

Carcass Trait Control (No Implant) Revalor-IH

Hot Carcass Weight (kg) 355 359

12th-rib fat (cm) 1.32 1.34

LM area (cm²) 92.3 91.0

Marbling Score¹ 533 (Small³³) 552 (Small⁵²)

Data adapted from a study on finishing heifers.[13] ¹Marbling Score: 500-599 = Small.

IV. Signaling Pathways and Experimental Workflows
Signaling Pathways
The anabolic effects of Revalor® are mediated through the interaction of trenbolone acetate

and estradiol with their respective receptors in skeletal muscle, leading to a cascade of

molecular events that promote muscle protein synthesis and inhibit protein degradation.
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Cell

Revalor®
(Trenbolone Acetate + Estradiol)

Trenbolone Acetate (TBA)
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Androgen Receptor (AR)

Estrogen Receptor (ER)

TBA-AR Complex

E2-ER Complex
Nucleus

Translocation
Androgen Response

Element (ARE)

Binds

Translocation

Estrogen Response
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↑ Gene Expression
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1205055?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1205055?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

